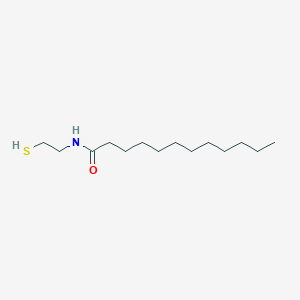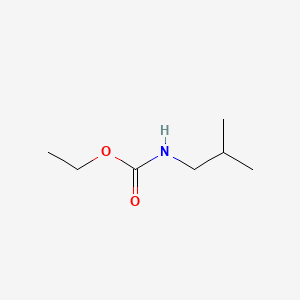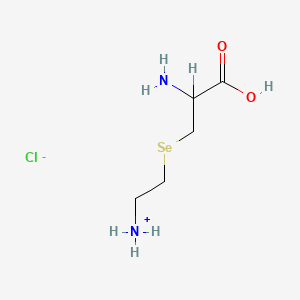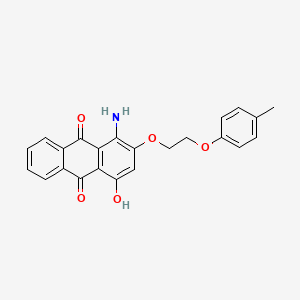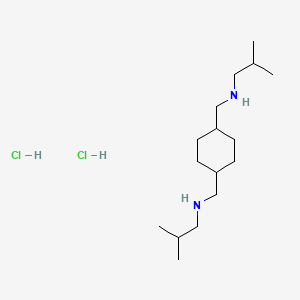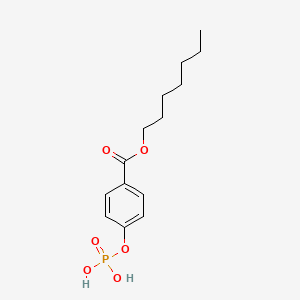
p-Heptoxycarbonylphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Heptoxycarbonylphenyl phosphate is an organophosphorus compound that features a phosphate group attached to a phenyl ring, which is further substituted with a heptoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Heptoxycarbonylphenyl phosphate typically involves the esterification of phenyl phosphate with heptoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:
Phenyl phosphate+Heptoxycarbonyl chloride→p-Heptoxycarbonylphenyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
p-Heptoxycarbonylphenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phenol and heptoxycarbonyl phosphate.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The heptoxycarbonyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Phenol and heptoxycarbonyl phosphate.
Substitution: Various substituted derivatives of this compound.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
p-Heptoxycarbonylphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of p-Heptoxycarbonylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl phosphate: Lacks the heptoxycarbonyl group, making it less hydrophobic and potentially less effective as an enzyme inhibitor.
p-Methoxycarbonylphenyl phosphate: Contains a methoxycarbonyl group instead of a heptoxycarbonyl group, which may alter its reactivity and biological activity.
p-Ethoxycarbonylphenyl phosphate: Contains an ethoxycarbonyl group, which is shorter than the heptoxycarbonyl group, potentially affecting its solubility and interaction with molecular targets.
Uniqueness
p-Heptoxycarbonylphenyl phosphate is unique due to the presence of the heptoxycarbonyl group, which can enhance its hydrophobicity and potentially improve its ability to interact with hydrophobic pockets in enzymes. This structural feature may also influence its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
27864-56-8 |
|---|---|
Molekularformel |
C14H21O6P |
Molekulargewicht |
316.29 g/mol |
IUPAC-Name |
heptyl 4-phosphonooxybenzoate |
InChI |
InChI=1S/C14H21O6P/c1-2-3-4-5-6-11-19-14(15)12-7-9-13(10-8-12)20-21(16,17)18/h7-10H,2-6,11H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
HRADMCOBKDCLHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


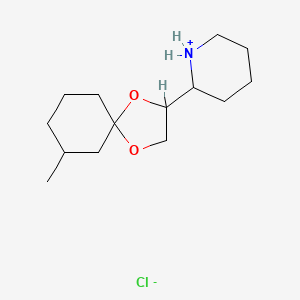
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)
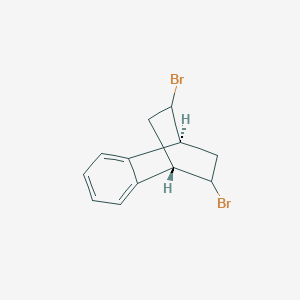

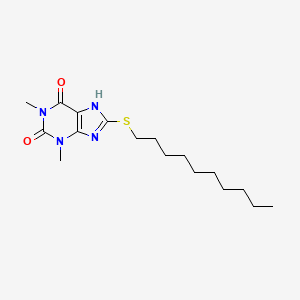
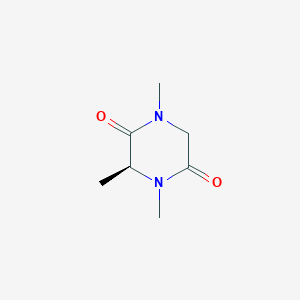

![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
